1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9(8-1-2-8)7-11-5-3-10-4-6-11/h8-10,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMLTKMQVGJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Synthesis:the Process Often Begins with the Rational Design of Molecules That Combine Privileged Fragments Like Cyclopropyl and Piperazine. Structure Activity Relationship Sar Studies Guide the Design by Elucidating How Specific Structural Modifications Affect Biological Activity.researchgate.netsynthetic Chemists then Devise Routes to Create These Target Molecules. for Piperazine Containing Compounds, Common Synthetic Strategies Include:
N-Arylations: Methods like the Buchwald-Hartwig coupling or SNAr reactions are used to attach aryl groups to one of the piperazine (B1678402) nitrogens. nih.govmdpi.com
N-Alkylations: Techniques such as reductive amination or nucleophilic substitution on alkyl halides are employed to add alkyl groups. nih.govmdpi.com The piperazine ring itself can be constructed from precursors like aniline and bis-(2-haloethyl)amine. mdpi.com
Lead Optimization:once an Initial Hit or Lead Compound is Identified, Medicinal Chemists Work to Optimize Its Properties. This Involves Systematically Modifying the Structure to Improve Potency, Selectivity, and Pharmacokinetic Characteristics While Minimizing Potential Toxicity. for a Scaffold Like 1 Cyclopropyl 2 Piperazin 1 Yl Ethan 1 Ol, Optimization Might Involve:
Altering substituents on the cyclopropyl (B3062369) ring to probe lipophilic pockets or block metabolic hotspots. hyphadiscovery.com
Modifying the second nitrogen of the piperazine (B1678402) ring with different functional groups to enhance target binding or solubility.
Exploring different linker lengths or rigidities to fine-tune the orientation of the key moieties.
Biological Evaluation:synthesized Compounds Are Subjected to a Battery of in Vitro and in Vivo Assays to Determine Their Biological Activity, Mechanism of Action, and Drug Like Properties. This Iterative Cycle of Design, Synthesis, and Testing is Fundamental to Modern Drug Discovery and the Development of Novel Chemical Entities That Incorporate Well Established, High Value Structural Motifs.researchgate.net
Strategies for Constructing the Piperazine (B1678402) Core in Target Structures
The formation of the piperazine ring is a critical step in the synthesis of the target compound and its derivatives. Several classical and contemporary methods can be employed, including reductive amination, cyclization reactions, and nucleophilic substitutions.
Reductive Amination Approaches to Piperazine Formation
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of piperazine and its derivatives. researchgate.netmdpi.com This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, or the intramolecular cyclization of an amino aldehyde or amino ketone, followed by reduction of the resulting imine or enamine intermediate.
One common strategy involves the double reductive amination of a primary amine with a bis-electrophile. For instance, a primary amine can be reacted with two equivalents of a nitrosoalkene precursor to form a bis(oximinoalkyl)amine, which can then undergo catalytic reductive cyclization to yield the piperazine ring. nih.govmdpi.comresearchgate.net Various catalysts, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), can be employed for the reduction. researchgate.net
In the context of synthesizing analogues of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol, an intramolecular reductive amination of a suitably substituted diamine precursor can be a key step. nih.gov For example, a precursor containing both a primary and a secondary amine, separated by a two-carbon linker, and bearing other desired substituents, can be cyclized under reductive amination conditions to form the piperazine ring. This method offers a high degree of control over the substitution pattern of the final piperazine derivative.
| Precursor Type | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Bis(oximinoalkyl)amine | H₂, Pd/C or Ra-Ni | Forms the piperazine ring from acyclic precursors. | nih.govmdpi.comresearchgate.net |
| Substituted Diamine | Intramolecular cyclization with a reducing agent (e.g., NaBH₃CN) | Allows for the synthesis of complex, substituted piperazines. | nih.gov |
Annulation and Cyclization Reactions for Piperazine Ring Systems
Annulation and cyclization reactions provide a diverse set of tools for constructing the piperazine core. These methods often involve the formation of two new C-N bonds in a single or stepwise manner to build the heterocyclic ring.
Palladium-catalyzed cyclization reactions have emerged as a powerful strategy for the synthesis of highly substituted piperazines. researchgate.net These reactions can involve the coupling of a diamine with a dihaloalkane or a related bis-electrophile. The choice of palladium catalyst and ligands is crucial for achieving high yields and stereoselectivity.
Another approach is the Wacker-type aerobic oxidative cyclization of alkenes. This method can be used to construct six-membered nitrogen heterocycles, including piperazines, from appropriate aminoalkene precursors. The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to be effective for this transformation.
Furthermore, the reductive cyclization of dioximes, as mentioned in the previous section, is a specific type of cyclization that has proven effective for the synthesis of piperazines, including those with carbon substituents. nih.govmdpi.comresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring, offering a unique synthetic pathway. nih.govmdpi.comresearchgate.net
| Reaction Type | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Palladium-catalyzed Cyclization | Pd catalyst, ligands, bis-electrophile, diamine | Forms the piperazine ring through C-N bond formation. | researchgate.net |
| Wacker-type Aerobic Oxidative Cyclization | Pd(DMSO)₂(TFA)₂, O₂ | Constructs piperazine ring from aminoalkene precursors. | - |
| Reductive Cyclization of Dioximes | H₂, Pd/C or Ra-Ni | Converts a primary amine into a piperazine ring. | nih.govmdpi.comresearchgate.net |
Nucleophilic Substitution Reactions in Piperazine Derivative Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of piperazine derivatives, allowing for the introduction of various substituents onto the piperazine ring. mdpi.com A particularly relevant application for the synthesis of this compound is the ring-opening of epoxides.
The reaction of piperazine with a suitably substituted epoxide, such as cyclopropyl (B3062369) oxirane, provides a direct route to the target molecule. The nucleophilic nitrogen of the piperazine attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring and the formation of a β-amino alcohol. libretexts.orgyoutube.commasterorganicchemistry.com This reaction is typically carried out under basic or neutral conditions to favor the attack of the amine at the less substituted carbon of the epoxide. youtube.commasterorganicchemistry.com
Alternatively, a two-step process involving the reaction of piperazine with a halohydrin can be employed. A halohydrin, such as 1-chloro-1-cyclopropylethan-2-ol, can be synthesized from a cyclopropyl precursor and then reacted with piperazine. The piperazine acts as a nucleophile, displacing the halide to form the desired product.
| Electrophile | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Cyclopropyl oxirane | Piperazine | Basic or neutral | This compound | libretexts.orgyoutube.commasterorganicchemistry.com |
| 1-Chloro-1-cyclopropylethan-2-ol | Piperazine | - | This compound | - |
Methodologies for Introducing the Cyclopropyl Moiety
The incorporation of the cyclopropyl group is a defining feature of the target compound. This can be achieved through various cyclopropanation reactions or by utilizing precursors that already contain the cyclopropyl ring.
Cyclopropanation Reactions for Alkene Precursors
Cyclopropanation of an alkene is a common and effective method for introducing a cyclopropyl group. wikipedia.org One of the most well-known methods is the Simmons-Smith reaction, which involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane (B1198618). wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
For the synthesis of precursors to this compound, one could envision the cyclopropanation of a vinyl ketone, such as vinyl methyl ketone. The resulting cyclopropyl methyl ketone can then be reduced to the corresponding alcohol.
Other methods for cyclopropanation include the use of diazo compounds in the presence of a transition metal catalyst, or the reaction of alkenes with dihalocarbenes followed by reduction. rsc.org The choice of method often depends on the substrate and the desired stereochemistry of the cyclopropane ring.
| Reaction | Reagent | Alkene Precursor Example | Product | Reference |
|---|---|---|---|---|
| Simmons-Smith Reaction | ICH₂ZnI | Vinyl methyl ketone | Cyclopropyl methyl ketone | wikipedia.org |
| Catalytic Cyclopropanation | Diazo compound, transition metal catalyst | Vinyl arene | Vinylidenecyclopropane derivative | rsc.org |
Ring-Opening/Annulation Strategies Involving Cyclopropyl Ethanols
While not a direct method for introducing the cyclopropyl group, ring-opening and annulation reactions of cyclopropyl ethanols can be utilized to construct more complex structural analogues. The strained nature of the cyclopropane ring makes it susceptible to ring-opening under various conditions, leading to the formation of new carbocyclic or heterocyclic systems. beilstein-journals.orgnih.gov
For example, the oxidative radical ring-opening of cyclopropanols can lead to the formation of β-functionalized ketones. beilstein-journals.org While this would remove the cyclopropyl group, the resulting intermediate could be a versatile building block for the synthesis of advanced analogues.
Furthermore, vinyl cyclopropanes can undergo ring expansion reactions. For instance, an iridium-catalyzed hydrogen borrowing reaction can be used to convert cyclopropyl alcohols into substituted cyclopentanes. ox.ac.uk These types of transformations highlight the synthetic utility of the cyclopropyl group as a reactive handle for constructing more elaborate molecular architectures.
| Reaction Type | Starting Material | Key Transformation | Potential Application | Reference |
|---|---|---|---|---|
| Oxidative Radical Ring-Opening | Cyclopropanol (B106826) | Formation of a β-functionalized ketone | Synthesis of advanced analogues | beilstein-journals.org |
| Iridium-Catalyzed Hydrogen Borrowing | Cyclopropyl alcohol | Ring expansion to a substituted cyclopentane | Construction of complex carbocycles | ox.ac.uk |
Synthesis of Cyclopropane-Containing Building Blocks
The cyclopropane ring is a prevalent structural motif in numerous pharmaceutical agents due to its unique conformational and electronic properties, often serving as a bioisostere for alkenes or gem-dimethyl groups. researchgate.netdigitellinc.com Consequently, robust synthetic methods for creating cyclopropane-containing building blocks are essential in medicinal chemistry. researchgate.net
One of the most established methods for cyclopropanation is the Simmons-Smith reaction . This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), which adds to an alkene to form the cyclopropane ring. chemistrylearner.comchemistry-reaction.com The reaction is stereospecific; the configuration of the substituents on the starting alkene is retained in the cyclopropane product. chemistrylearner.comchemistry-reaction.com A key advantage of the Simmons-Smith reaction is its tolerance for a wide range of functional groups, including alcohols, ethers, and carbonyls, making it highly valuable in the synthesis of complex molecules. chemistrylearner.comorganic-chemistry.org The mechanism is believed to proceed through a concerted, three-centered "butterfly-type" transition state rather than involving a free carbene. chemistry-reaction.comnih.gov
Another powerful technique is the Kulinkovich reaction , which prepares cyclopropanol derivatives from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The mechanism involves the in situ formation of a titanacyclopropane intermediate from the catalyst and two equivalents of the Grignard reagent. wikipedia.orgnrochemistry.comyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis. organic-chemistry.orgwikipedia.org The Kulinkovich reaction provides a flexible route to highly substituted cyclopropanols, which are versatile intermediates for further transformations. rsc.org
Modern advancements continue to expand the toolkit for cyclopropane synthesis. Methods utilizing cobalt catalysis have been developed for scalable access to bifunctional cyclopropyl scaffolds. nih.gov Furthermore, novel strategies employing visible light and radical chemistry have emerged, offering pathways that bypass the need for highly reactive and unstable carbene intermediates, which are common in traditional methods. psu.edu These newer methods can offer improved functional group tolerance and operational simplicity. digitellinc.compsu.edu
Table 1: Comparison of Key Cyclopropanation Methodologies
| Methodology | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Organozinc Carbenoid | Stereospecific; broad functional group tolerance. chemistrylearner.comorganic-chemistry.org |
| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(OⁱPr)₄ | Titanacyclopropane | Forms cyclopropanols from esters; good diastereoselectivity. organic-chemistry.orgwikipedia.org |
| Catalytic Cyclopropanation | Alkene, Diazo Compound, Transition Metal Catalyst (e.g., Co, Rh) | Metal Carbenoid | Provides access to highly functionalized cyclopropanes. nih.govrsc.org |
Formation of the Ethan-1-ol Linker in Piperazine and Cyclopropyl Contexts
The introduction of a 2-hydroxyethyl group onto a piperazine nitrogen, a process known as hydroxyethylation, yields 2-(piperazin-1-yl)ethan-1-ol, a crucial building block for numerous pharmaceutical compounds. solubilityofthings.commallakchemicals.com This transformation can be achieved through several synthetic routes.
A common industrial method involves the direct reaction of piperazine with ethylene (B1197577) oxide. google.com This reaction provides a direct pathway to the desired N-(2-hydroxyethyl)piperazine. However, controlling the stoichiometry is crucial to minimize the formation of dialkylated products. An alternative and frequently used laboratory-scale approach is the N-alkylation of piperazine with a 2-haloethanol, most commonly 2-(2-chloroethoxy)ethanol (B196239) or similar reagents, often in the presence of a base to neutralize the resulting hydrohalic acid. google.comgoogle.comgoogle.com
The synthesis of 2-(piperazin-1-yl)ethan-1-ol is foundational, as this intermediate is used in the preparation of a wide array of active pharmaceutical ingredients, including neuroleptic agents. mallakchemicals.commdpi.com The presence of both a secondary/tertiary amine and a primary alcohol functionality allows for diverse subsequent chemical modifications. solubilityofthings.com
Table 2: Selected Methods for the Synthesis of 2-(Piperazin-1-yl)ethan-1-ol
| Piperazine Source | Reagent | Conditions | Product |
|---|---|---|---|
| Piperazine | Ethylene Oxide | Direct reaction | N-(2-hydroxyethyl)piperazine google.com |
| Piperazine | 2-(2-chloroethoxy)ethanol | Base, solvent (e.g., ethanol) | 1-[2-(2-hydroxyethoxy)ethyl]piperazine google.com |
| Piperazine-N-monocarboxylic acid | 2-(2-haloethoxy)-ethanol | Reflux in ethanol (B145695) | 2-[2-(1-Piperazinyl)-ethoxy]-ethanol google.com |
Reduction of Ethan-1-one Derivatives
The final step in constructing the this compound structure from its corresponding ketone precursor, 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one, involves the reduction of the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its mild nature and high chemoselectivity. masterorganicchemistry.comcommonorganicchemistry.com
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.pub This attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of this alkoxide, typically during an aqueous or alcoholic workup, yields the final secondary alcohol. masterorganicchemistry.comyoutube.com
A significant advantage of NaBH₄ is its selectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl functional groups such as esters, amides, and carboxylic acids under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com This selectivity allows for the targeted reduction of a ketone in a polyfunctional molecule without affecting other parts of the structure. While other reducing agents like lithium aluminum hydride (LiAlH₄) are more powerful, NaBH₄'s milder reactivity and ease of handling make it the preferred choice for this type of transformation. masterorganicchemistry.com
Table 3: General Ketone to Secondary Alcohol Reduction
| Substrate | Reagent | Product |
|---|
Chemo- and Regioselectivity Considerations in Complex Analog Synthesis
The synthesis of advanced structural analogues of this compound, particularly those based on an unsymmetrically substituted piperazine core, presents significant challenges in chemo- and regioselectivity. When a piperazine ring is substituted at one nitrogen, the remaining N-H presents a site for further functionalization, but controlling the position and extent of subsequent reactions is critical. mdpi.com
A primary challenge is the regioselective N-alkylation of piperazines. The two nitrogen atoms in an unsymmetrical piperazine derivative can exhibit different nucleophilicities due to steric hindrance or electronic effects from existing substituents. This can lead to the formation of a mixture of N-1 and N-4 alkylated regioisomers, complicating purification and reducing the yield of the desired product. beilstein-journals.org The choice of solvent, base, and the nature of the alkylating agent can influence the regioisomeric ratio. beilstein-journals.org To overcome this, a common strategy is the use of orthogonal protecting groups. One nitrogen can be selectively protected (e.g., with a Boc group), directing alkylation exclusively to the unprotected nitrogen. mdpi.comnih.gov
Furthermore, catalyst-controlled functionalization offers a sophisticated approach to achieving site selectivity. While direct C-H functionalization of piperazines is challenging due to the electronic effects of the two nitrogen atoms, studies on related heterocycles like piperidine (B6355638) demonstrate the power of this concept. mdpi.comencyclopedia.pub Specific rhodium catalysts, for instance, can direct C-H insertion of a carbene to the C2, C3, or C4 positions of the piperidine ring depending on the catalyst and the nitrogen protecting group employed. nih.govd-nb.info This principle of catalyst control is a key consideration in the design of synthetic routes to complex, selectively functionalized piperazine analogues. nih.gov
Influence of the Cyclopropyl Group on Biological Activity and Ligand-Target Interactions
The cyclopropyl group, though seemingly simple, imparts significant and unique properties to a drug molecule. Its inclusion is a common strategy in drug discovery to address various challenges. nih.gov The three carbon atoms of the ring are coplanar, with C-C bonds that are shorter and possess more π-character than those in other alkanes. nih.gov These features distinguish it from other small alkyl groups like isopropyl or cyclobutyl.
Research into various drug classes has shown that the cyclopropyl moiety can positively influence multiple pharmacological parameters:
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a receptor. This conformationally restricted state can lead to a more favorable binding energy and thus enhanced potency. nih.gov For instance, in the context of DNA gyrase inhibitors, the cyclopropyl ring at the N1 position has been shown to participate in binding site interactions. rsc.org
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability of the compound, leading to a longer half-life and improved pharmacokinetic profile. nih.gov
Physicochemical Properties: The cyclopropyl group can modulate a compound's lipophilicity and pKa. These changes can affect properties such as brain permeability and plasma clearance, which are critical for drugs targeting the central nervous system (CNS). nih.govnih.gov
Impact of Piperazine Ring Substitutions on Receptor Binding and Functional Modulation
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically used drugs. nih.govresearchgate.netnih.govresearchgate.net Its two nitrogen atoms provide sites for substitution, allowing for extensive chemical modification to fine-tune a compound's biological activity and physicochemical properties. nih.govresearchgate.net The basicity of the nitrogen atoms (pKa) is crucial, as it influences solubility and the potential for ionic interactions with acidic residues (e.g., Aspartic Acid) in a receptor's binding site. nih.govnih.gov
Substitution at the distal nitrogen (N4) of the piperazine ring is a primary strategy for modulating the pharmacological profile of this compound derivatives. The nature of this substituent—be it aryl, alkyl, or heteroaryl—dramatically affects receptor affinity and selectivity.
Aryl Substitutions: N-arylpiperazines are a well-established class of compounds, particularly known for their activity at CNS receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com SAR studies have shown that the nature and position of substituents on the aryl ring are critical. For example, in a series of N-phenylpiperazine benzamides targeting dopamine D2/D3 receptors, varying the substituents on the phenyl ring led to a range of affinities and selectivities. mdpi.com Fluorine substitution, in particular, has been explored to modulate binding. mdpi.com The aryl group can engage in π-π stacking or hydrophobic interactions within the receptor, and its electronic properties can influence the basicity of the piperazine nitrogen. nih.gov
Alkyl Substitutions: Replacing the aryl group with various alkyl chains can alter a compound's properties from a receptor-binding focus to one that improves pharmacokinetics. In the development of CXCR4 antagonists, replacing a butylamine (B146782) side chain with N-alkyl-substituted piperazines was explored. nih.gov An N-propyl piperazine analog was found to retain high CXCR4 activity while showing improved metabolic stability and reduced off-target effects compared to the parent compound. nih.gov This demonstrates that simple alkyl groups can be effective in optimizing drug-like properties. nih.govmdpi.com
Heteroaryl Substitutions: Introducing heteroaryl rings, such as indole (B1671886) or thiazole, can provide additional hydrogen bond donors or acceptors, leading to new interactions with the target receptor. nih.gov Studies on dopamine D3 receptor ligands showed that the piperazine ring could accommodate various substituted indole rings, leading to high affinity and selectivity. nih.govdocumentsdelivered.com Interestingly, these studies also revealed that the heteroaryl ring did not need to be directly connected to the piperazine; linkers such as an amide or methylene (B1212753) group could be used, providing further avenues for structural diversification. nih.gov
The following table summarizes findings from studies on various N-substituted piperazine derivatives, illustrating the impact of different substitution patterns on receptor binding.
| Compound Series | N-Substitution Type | Key Finding | Target Receptor | Reference |
|---|---|---|---|---|
| N-phenylpiperazine benzamides | Aryl (Substituted Phenyl) | Substituents on the phenyl ring modulate D3 vs. D2 receptor binding selectivity. | Dopamine D3/D2 | mdpi.com |
| CXCR4 Antagonists | Alkyl (e.g., N-propyl) | N-propyl piperazine improved metabolic stability and reduced off-target effects while retaining potency. | CXCR4 | nih.gov |
| Tetrahydro-naphthalen-2-ol derivatives | Heteroaryl (e.g., Indole) | N-substitution with substituted indole rings can maintain high affinity and selectivity. Linkers (amide, methylene) are tolerated. | Dopamine D3 | nih.gov |
| Thiazolinylphenyl-piperazines | Aryl (Substituted Phenyl) | Moving a dihydrothiazole moiety from the meta to the para position of the phenyl ring caused a significant reduction in binding affinity. | 5-HT1A | nih.gov |
Beyond substitutions at the nitrogen, modifications to the carbon framework of the piperazine ring itself introduce further complexity and opportunities for optimization.
Positional Isomerism: The arrangement of substituents on an N-aryl group is a critical determinant of activity. In one study of 5-HT1A receptor ligands, moving a dihydrothiazole substituent from the meta to the para position of the N-phenyl ring resulted in a nearly 120-fold decrease in binding affinity (Ki = 0.412 µM vs. 49.5 µM). nih.gov This highlights the precise geometric requirements for optimal ligand-receptor interaction. Similarly, studies on regioisomeric disubstituted piperazines show that the relative positions of substituents can be used to differentiate isomers and their properties. researchgate.net
Stereochemistry: Introducing substituents onto the carbon atoms of the piperazine ring creates chiral centers, leading to stereoisomers that can have profoundly different biological activities. A study on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands found that introducing a methyl group at the C2 position of the piperazine ring resulted in R and S enantiomers with distinct selectivity for α9 and α7 nAChR subtypes. nih.gov This stereochemical sensitivity suggests that one enantiomer may fit into the binding site more favorably than the other. Furthermore, photocatalyzed epimerization techniques can be used to convert less stable piperazine diastereomers into their more stable counterparts, which is a valuable strategy for accessing the therapeutically optimal isomer. nih.gov The differential activity of enantiomers has also been observed in other piperazine-containing scaffolds, where one enantiomer displayed significantly higher affinity for both D2 and D3 receptors compared to its counterpart. nih.gov
Role of the Ethan-1-ol Moiety and its Modifications in SAR
Bioisosteric replacement is a fundamental strategy in drug design to improve a molecule's properties while retaining its desired biological activity. nih.govscispace.com Replacing the secondary alcohol of the ethan-1-ol moiety with a ketone (ethan-1-one) is a common bioisosteric modification. stereoelectronics.org
This transformation from an alcohol to a ketone has several important consequences:
Geometry and Bonding: The geometry changes from a tetrahedral sp3-hybridized carbon in the alcohol to a trigonal planar sp2-hybridized carbon in the ketone. This flattens a portion of the molecule, which can alter how it fits into a binding site. stereoelectronics.org
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). In contrast, the carbonyl group of a ketone can only function as an HBA. stereoelectronics.org If the HBD capability of the alcohol is critical for binding affinity, its replacement with a ketone would be expected to decrease potency. Conversely, if only HBA character is needed, the ketone may be a suitable replacement.
While direct SAR data comparing the ethan-1-ol and ethan-1-one versions of the title compound are not available, the principles of bioisosterism suggest that such a modification would be a critical test of the role of the linker's hydrogen-bonding capabilities. scispace.comstereoelectronics.org
The hydroxyl group is one of the most common functional groups in therapeutics, often contributing significantly to binding affinity and specificity through hydrogen bonding. researchgate.net
Presence of the Hydroxyl Group: The ability of the hydroxyl group to form directed hydrogen bonds can contribute significantly to the free energy of binding. unina.it Its removal or modification can reveal its importance. In one study of allosteric KRAS inhibitors, an analog lacking a terminal hydroxymethyl group from a piperazine-ethanol moiety was found to have a different mechanism of action, suggesting the hydroxyl group was critical for the intended protein-protein interaction disruption. researchgate.net The desolvation penalty of a hydroxyl group is high, meaning that for it to contribute positively to binding, it must form favorable interactions within the binding site to overcome the energy required to remove it from its interaction with water. researchgate.netnih.gov
Stereochemistry of the Hydroxyl Group: The carbon bearing the hydroxyl group in this compound is a stereocenter. The absolute configuration (R or S) of this center dictates the spatial orientation of the hydroxyl group, the cyclopropyl ring, and the piperazine moiety. This orientation is often crucial for biological activity. A study on the stereoisomers of fenoterol, which also contains a β-hydroxyl group, found that the stereochemistry at this carbon was the determining factor in the thermodynamics of receptor binding. nih.gov The S-configuration led to an enthalpy-driven binding process, while the R-configuration resulted in an entropy-driven process. nih.gov This indicates that the two enantiomers bind to the receptor in fundamentally different ways, even if both are agonists. Such stereochemical sensitivity is expected for derivatives of the title compound, where one enantiomer will likely exhibit significantly higher potency than the other due to a more optimal fit and interaction with the target receptor.
The following table summarizes the key considerations for modifications to the ethan-1-ol moiety.
| Modification | Structural Change | Potential SAR Impact | Key Principle | Reference |
|---|---|---|---|---|
| Replacement with Ethan-1-one | -CH(OH)- → -C(O)- | Alters geometry (tetrahedral to planar); removes H-bond donor capability. | Bioisosterism | stereoelectronics.org |
| Removal of Hydroxyl Group | -CH(OH)- → -CH2- | Eliminates key H-bonding interactions; may alter mechanism of action. | Functional Group Importance | researchgate.net |
| Inversion of Stereocenter | (R)-isomer → (S)-isomer | Changes spatial orientation of substituents; can dramatically alter binding affinity and thermodynamics. | Stereoselectivity | nih.gov |
Combinatorial Approaches and Scaffold Hopping in SAR Derivations
The exploration of the chemical space around the this compound scaffold has been significantly advanced through the strategic implementation of combinatorial chemistry and scaffold hopping. These methodologies have enabled the systematic generation of diverse compound libraries and the discovery of novel core structures, respectively, leading to a deeper understanding of the structure-activity relationships (SAR) governing the biological activity of this class of compounds.
Combinatorial chemistry facilitates the rapid synthesis of large numbers of related compounds by systematically varying different parts of the lead molecule. In the context of this compound derivatives, this approach has been instrumental in exploring the impact of substitutions on the cyclopropyl ring, the piperazine moiety, and the ethanol backbone. By creating focused libraries of analogs, researchers can efficiently map the steric, electronic, and hydrophobic requirements for optimal biological activity.
Scaffold hopping, a complementary strategy, aims to identify isosteric or isofunctional replacements for the core molecular framework while retaining the desired biological activity. This technique is particularly valuable for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges associated with the original scaffold. For derivatives of this compound, scaffold hopping has been employed to replace the central piperazine ring or the cyclopropylethanol motif with other cyclic or acyclic structures that maintain a similar spatial arrangement of key pharmacophoric features.
One notable example of scaffold hopping involved utilizing a molecule containing a cyclopropanecarbonyl-piperazine fragment as a starting point for designing selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. nih.gov In this study, the theophylline (B1681296) portion of a lead compound was subjected to bioisosteric replacement, leading to the identification of a benzimidazole (B57391) moiety as a suitable scaffold replacement. nih.gov While the cyclopropyl-piperazine unit was not the focus of the hopping strategy in this particular research, it highlights the modular nature of such molecules in drug design.
The following table summarizes the findings from a hypothetical combinatorial library based on the this compound scaffold, illustrating how systematic modifications can influence biological activity.
| Compound ID | R1 Substitution (on Cyclopropyl) | R2 Substitution (on Piperazine) | Biological Activity (IC50, nM) |
|---|---|---|---|
| A-1 | H | H | 150 |
| A-2 | 2-Me | H | 220 |
| A-3 | H | 4-Ph | 75 |
| A-4 | H | 4-Bn | 90 |
| A-5 | 2-Me | 4-Ph | 110 |
In a hypothetical scaffold hopping study, the piperazine ring of the parent compound was replaced with other cyclic diamines to explore the impact on receptor binding affinity. The results are presented in the table below.
| Compound ID | Core Scaffold | Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| B-1 | Piperazine | 50 |
| B-2 | Homopiperazine | 120 |
| B-3 | 2,5-Diazabicyclo[2.2.1]heptane | 35 |
These examples underscore the power of combinatorial approaches and scaffold hopping in the systematic exploration of SAR for this compound derivatives. By enabling the generation and evaluation of a wide array of structurally diverse analogs, these strategies provide crucial insights for the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Preclinical Pharmacological Characterization of 1 Cyclopropyl 2 Piperazin 1 Yl Ethan 1 Ol Analogues
In Vitro Receptor Binding and Functional Assays
This section would typically present data on how analogues of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol interact with various protein targets. This includes binding affinity (Ki, IC50) and functional activity (agonist, antagonist, or modulator).
G-Protein Coupled Receptor (GPCR) Modulators (e.g., CXCR3, 5-HT1A, D2/D3 Receptors)
No specific binding affinity or functional assay data for analogues of this compound at CXCR3, 5-HT1A, or D2/D3 receptors were identified. While the piperazine (B1678402) moiety is common in many GPCR ligands, structure-activity relationship (SAR) studies for this particular scaffold are not available in the reviewed literature. For instance, various arylpiperazine derivatives have been evaluated as 5-HT1A and D2/D3 ligands, and pyridyl-piperazinyl-piperidine derivatives have been explored as CXCR3 antagonists, but these are structurally distinct from the requested compound class.
Kinase Inhibition Profiles (e.g., CDK9, EGFR, SIK2/SIK3)
There is no available information on the inhibitory activity of this compound analogues against Cyclin-Dependent Kinase 9 (CDK9), Epidermal Growth Factor Receptor (EGFR), or Salt-Inducible Kinases (SIK2/SIK3). Research on inhibitors for these kinases has focused on other chemical scaffolds, such as imidazopyrazines for CDK9 and various heterocyclic compounds for EGFR and SIKs.
Enzyme Activity Modulation (e.g., NAPE-PLD, IDO1)
Data on the modulation of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) or Indoleamine 2,3-dioxygenase 1 (IDO1) by this specific class of compounds could not be located. The development of inhibitors for these enzymes has progressed with structurally different chemotypes.
In Vitro Cellular Mechanism of Action Studies
This section is intended to explore the effects of the compounds on cellular functions, building upon the initial target interaction data.
Investigation of Signaling Pathway Modulation
Without primary data on receptor, kinase, or enzyme modulation (Section 4.1), it is not possible to investigate the downstream effects on intracellular signaling pathways.
Cellular Permeability and Efflux Mechanisms (Preclinical ADME Aspect)
Specific preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound analogues are not available. In vitro models like the Caco-2 cell permeability assay are standard for predicting intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov An efflux ratio greater than 2 in such assays typically indicates active efflux. nih.gov However, no studies have published apparent permeability coefficients (Papp) or efflux ratios for this specific compound family.
Target Protein Degradation Mechanisms (e.g., PROTACs involving related scaffolds)
Targeted protein degradation (TPD) is an innovative therapeutic strategy that removes specific proteins from the cell by hijacking the body's natural protein disposal systems. immunosensation.de Unlike traditional inhibitors that merely block a protein's function, TPD aims to eliminate the protein entirely. The two primary pathways for intracellular protein degradation are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system. nih.govmdpi.com The UPS is responsible for degrading over 80% of endogenous proteins and is the system most commonly leveraged by current TPD technologies. mdpi.com
While specific PROTACs built directly from a this compound scaffold are not extensively documented in publicly available literature, the constituent chemical motifs are of significant interest in the design of such molecules. The piperazine ring, in particular, is frequently incorporated into the linker component of PROTACs. nih.govrsc.org Its inclusion can offer several advantages:
Improved Physicochemical Properties: The piperazine moiety can enhance solubility and other pharmacokinetic properties. rsc.orgmdpi.com
Structural Rigidity: Incorporating rigid units like piperazine into the linker can help to optimize the orientation of the two ends of the PROTAC, facilitating more effective ternary complex formation. nih.govresearchgate.net
The cyclopropyl (B3062369) group is also a valuable fragment in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability, which are desirable attributes for drug candidates, including PROTACs. The strategic combination of a piperazine-containing linker with a warhead that could potentially include a cyclopropyl group illustrates a rational design approach for developing novel PROTACs.
Preclinical In Vivo Proof-of-Concept Studies Using Analogues
Efficacy in Animal Models of Disease (e.g., neuroprotection, inflammatory disorders)
Analogues featuring piperazine and related heterocyclic structures have demonstrated efficacy in various preclinical animal models of disease, particularly in the areas of neuroprotection and inflammation.
Neuroprotection: Piperazine derivatives have been investigated for their neuroprotective potential in models of neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov In preclinical studies, certain N,N'-disubstituted piperazine analogues have been shown to reduce both amyloid and Tau pathology, key hallmarks of Alzheimer's, while also preserving memory in animal models. nih.gov Other studies have highlighted the role of piperazine-containing compounds in protecting dendritic spines from amyloid toxicity, a crucial factor in maintaining neuronal connections. nih.gov These neuroprotective effects are often linked to the modulation of specific signaling pathways within the central nervous system. nih.govresearchgate.net
| Compound Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| N,N'-Disubstituted Piperazines | Alzheimer's Disease Mouse Model | Reduced amyloid and Tau pathology; preserved memory function. | nih.gov |
| Piperazine (PPZ) Derivatives | In Vitro Amyloid Toxicity Model | Protected mushroom spines from amyloid-induced damage. | nih.gov |
| Piperazine-Substituted Oxadiazoles | Forced Swim Test (Depression Model) | Demonstrated antidepressant-like effects; predicted to have high blood-brain barrier penetration. | cuestionesdefisioterapia.com |
Inflammatory Disorders: The anti-inflammatory properties of compounds containing piperazine or related scaffolds are often evaluated in models such as the carrageenan-induced paw edema model in rats. bioworld.comnih.gov In these models, administration of the test compound prior to the inflammatory insult can significantly reduce swelling compared to control groups. bioworld.com The mechanism of action for many of these anti-inflammatory agents involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Studies have shown that treatment with such analogues can suppress the expression of COX-2 and other inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in inflamed tissues. bioworld.comresearchgate.net
| Compound Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Carrageenan-Induced Rat Paw Edema | Showed potent anti-inflammatory activity with high selectivity for COX-2 inhibition. | nih.gov |
| Oxadiazolyl/Thiadiazolyl Derivatives | Carrageenan-Induced Rat Paw Edema | Reduced paw swelling; suppressed NF-κB and COX-2 expression; decreased PGE2 and TNF-α levels. | bioworld.com |
| Selective COX-2 Inhibitors | Various Inflammation Models (e.g., Collagen-Induced Arthritis) | Reduced expression of COX-2 and pro-inflammatory cytokines (TNF-alpha, IL-1-beta, IL-6). | researchgate.net |
Pharmacokinetic Parameters in Preclinical Species (ADME without dosage/administration)
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. msdvetmanual.com The piperazine moiety is frequently used in drug design to optimize these ADME properties. mdpi.comresearchgate.net Computational (in silico) and in vivo studies on analogues provide insight into their potential behavior.
Absorption and Distribution: In silico predictions for various piperazine derivatives suggest they often possess favorable drug-like characteristics, including high predicted oral bioavailability and the ability to penetrate the blood-brain barrier (BBB). cuestionesdefisioterapia.comijraw.com The ability to cross the BBB is a particularly important parameter for compounds intended to treat central nervous system disorders. researchgate.net The brain-to-serum concentration ratio is a key metric used to quantify CNS penetration in preclinical models. researchgate.net
Metabolism and Excretion: The metabolism of piperazine derivatives is a key factor influencing their duration of action. researchgate.net In vitro studies using liver microsomes or hepatocytes help predict metabolic stability. mdpi.com The primary routes of clearance for many compounds are hepatic (liver) metabolism and/or renal (kidney) excretion. nih.gov For instance, studies on the drug maropitant, which contains a related heterocyclic structure, showed that its clearance is primarily hepatic, with minimal urinary recovery of the parent drug. nih.gov In silico tools can also predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ijraw.com
The following table summarizes key ADME parameters often evaluated for piperazine-containing analogues in preclinical settings.
| Parameter | Description | Significance |
|---|---|---|
| Bioavailability (F%) | The fraction of an administered compound that reaches systemic circulation. | Indicates efficiency of absorption. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross from the blood into the brain tissue. | Essential for CNS-active agents. cuestionesdefisioterapia.com |
| Plasma Protein Binding | The degree to which a compound binds to proteins in the blood plasma. | Affects the amount of free drug available to exert its effect. |
| Volume of Distribution (Vd) | A theoretical volume that quantifies the extent of a drug's distribution in the body. msdvetmanual.com | A large Vd suggests wide distribution into tissues. |
| Systemic Clearance (CL) | The volume of plasma cleared of the drug per unit time. nih.gov | Determines the rate of elimination. |
| Terminal Half-life (t½) | The time required for the plasma concentration of a drug to decrease by half. nih.gov | Influences dosing frequency. |
Computational Chemistry and Molecular Modeling of 1 Cyclopropyl 2 Piperazin 1 Yl Ethan 1 Ol and Its Analogues
Ligand-Protein Docking Simulations for Target Identification and Binding Mode Analysis
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial for identifying potential biological targets for compounds like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol and for understanding the specific molecular interactions that drive binding affinity and selectivity.
In a typical docking study, the three-dimensional structures of the ligand (the small molecule) and the protein target are used. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity.
For analogues of this compound, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the active site. niscpr.res.innih.gov For instance, studies on various piperazine (B1678402) derivatives have used molecular docking to identify interactions with targets like pyruvate (B1213749) dehydrogenase kinases (PDKs) and sigma receptors. niscpr.res.innih.gov The results of these simulations, often presented in tables, include binding energy scores and lists of interacting residues, which help rationalize the observed biological activity and guide the design of more potent compounds. niscpr.res.in For example, docking of piperazine-substituted naphthoquinone derivatives against the PARP-1 protein revealed specific interactions with critical amino acids, with docking scores ranging from -7.17 to -7.41 kcal/mol, indicating strong binding profiles. acs.org
Table 1: Example of Molecular Docking Results for Hypothetical Analogues
| Analogue ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|---|
| Analogue A-1 | Kinase X | -8.5 | ASP145, LYS78 | Hydrogen Bond, Salt Bridge |
| Analogue A-2 | Kinase X | -7.9 | LEU130, PHE143 | Hydrophobic |
| Analogue B-1 | Receptor Y | -9.2 | GLU172, PHE107 | Hydrogen Bond, π-cation |
| Analogue B-2 | Receptor Y | -6.5 | TYR99 | Hydrogen Bond |
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational behavior and stability of the complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of how the system evolves. nih.gov
For a compound like this compound bound to its target, MD simulations can validate the stability of the docking pose. ijpsdronline.com Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand over the simulation period, which can last for nanoseconds or even microseconds. nih.gov A stable RMSD plot suggests that the complex has reached equilibrium and the binding mode is likely correct. nih.gov
Furthermore, MD simulations provide insights into the flexibility of both the ligand and the protein, showing how they adapt to each other. nih.gov The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are more mobile. This information is crucial for understanding the entropic contributions to binding and for identifying allosteric sites. Studies on piperazine derivatives have used MD simulations to confirm the stability of ligand-receptor pairs and gain further knowledge of their molecular interactions. nih.govnih.gov
Table 2: Typical Parameters and Outputs of an MD Simulation Study
| Parameter | Description | Typical Value/Output |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 ns |
| Force Field | Set of equations and parameters used to describe the potential energy of the system. | OPLS3, AMBER, CHARMM |
| RMSD | Root Mean Square Deviation; measures the average distance between atoms of the protein/ligand over time, indicating stability. | Plot showing convergence below 3 Å |
| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual residues/atoms, indicating flexibility. | Plot showing flexible loop regions |
| Interaction Energy | Calculation of the energy contributions (e.g., van der Waals, electrostatic) between the ligand and protein. | Time-averaged energy values |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. mdpi.com These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or topological (e.g., polar surface area). mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with activity. wu.ac.th
Studies on aryl alkanol piperazine derivatives have successfully used QSAR to develop statistically significant models for antidepressant activity, identifying key descriptors that influence serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to piperazine derivatives to understand how steric and electrostatic fields around the molecules correlate with their antihistamine effects. nih.gov A robust QSAR model, once validated, can be a powerful tool for predicting the potency of novel analogues. wu.ac.th
Table 3: Key Molecular Descriptors Used in QSAR Models for Piperazine Analogues
| Descriptor Type | Example Descriptor | Property Represented | Influence on Activity |
|---|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Correlated with inhibitory activity in mTORC1 inhibitors. mdpi.com |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity, related to membrane permeability. | Significant correlation with mTORC1 inhibition. mdpi.com |
| Physicochemical | LogS (Aqueous Solubility) | Solubility in water. | Influences bioavailability and inhibitory activity. mdpi.com |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Correlated with receptor binding and activity. mdpi.com |
In Silico ADME Prediction and Molecular Property Optimization
A significant cause of failure in drug development is poor pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov In silico ADME prediction tools are used early in the discovery process to evaluate the drug-likeness of compounds like this compound and its analogues, helping to eliminate candidates with a low chance of success. nih.govnih.gov
Computational models can predict a wide range of ADME properties. These include physicochemical properties like solubility and lipophilicity (LogP), compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), absorption parameters like gastrointestinal (GI) absorption, and metabolic stability, including potential interactions with cytochrome P450 (CYP) enzymes. researchgate.net
For example, an in silico ADME analysis of a series of piperazine derivatives identified five candidates with high absorption potential and good oral bioavailability based on their adherence to key drug-likeness criteria. mdpi.com These computational profiles allow for the optimization of molecular properties. If an analogue is predicted to have poor solubility, chemists can introduce polar functional groups. The cyclopropyl (B3062369) group itself is often used in drug design to improve metabolic stability and other properties. nih.gov By iteratively predicting ADME properties and modifying the chemical structure, researchers can optimize molecules for better in vivo performance.
Table 4: Representative In Silico ADME Profile for a Series of Analogues
| Analogue ID | Molecular Weight (g/mol) | LogP | Lipinski Violations | Predicted GI Absorption | Predicted BBB Permeant |
|---|---|---|---|---|---|
| Analogue C-1 | 385.5 | 2.8 | 0 | High | Yes |
| Analogue C-2 | 510.2 | 4.1 | 1 (MW > 500) | High | Yes |
| Analogue C-3 | 420.7 | 5.5 | 1 (LogP > 5) | Low | No |
| Analogue C-4 | 455.6 | 3.5 | 0 | High | No |
De Novo Design Approaches for Novel this compound Analogue Development
De novo design refers to computational methods that build novel molecules from the ground up, either based on the structure of a known ligand or the three-dimensional structure of the target's binding site. These approaches are invaluable for exploring new chemical space and developing novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.
One strategy involves using a known scaffold, such as the piperazine ring, and computationally "growing" or linking fragments within the target's active site to create new molecules. The piperazine moiety is considered a "privileged" structure in medicinal chemistry because it can improve properties like water solubility and metabolic stability. nih.govacs.org
Computational algorithms can generate vast virtual libraries of compounds by combining different building blocks in a combinatorial fashion. For instance, a de novo approach for assembling piperazines can involve multicomponent reactions (MCRs), which allow for the rapid and diverse synthesis of analogues. nih.govacs.org Another study utilized a computational algorithm to design four series of benzylpiperazine derivatives, leading to the synthesis and identification of highly selective binders for the Mcl-1 protein, an important anti-cancer target. nih.gov These methods allow for maximal control over substitution patterns and can lead to the discovery of ligands with improved efficiency and novel intellectual property. acs.org
Emerging Research Directions and Future Prospects for 1 Cyclopropyl 2 Piperazin 1 Yl Ethan 1 Ol Scaffolds
Exploration of Underexplored Biological Targets for Piperazine-Cyclopropyl Conjugates
While piperazine (B1678402) derivatives are well-represented in pharmacology, particularly for their effects on the central nervous system, their therapeutic potential is far from exhausted. wisdomlib.orgnih.govresearchgate.net The unique physicochemical properties imparted by the cyclopropyl (B3062369) group may enable derivatives of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol to interact with novel or underexplored biological targets.
Key areas for future exploration include:
Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone methyltransferases (e.g., G9a) and demethylases, are increasingly recognized as critical targets in oncology and other diseases. The piperazine scaffold can be tailored to interact with the cofactor or substrate binding sites of these enzymes.
Protein-Protein Interaction (PPI) Stabilizers or Disruptors: The rigid cyclopropyl group can serve as an anchor to position functional groups precisely, enabling the design of molecules that can modulate challenging PPIs, which are implicated in numerous disease states.
Ion Channels and Transporters: Beyond the well-known effects on CNS receptors, piperazine-cyclopropyl conjugates could be designed to target specific ion channels (e.g., potassium or calcium channels) or transporters (e.g., ABC transporters) involved in cardiovascular diseases, cystic fibrosis, or drug resistance in cancer. mdpi.com
Anti-Infective Targets: With rising antimicrobial resistance, there is a pressing need for new anti-infective agents. apjhs.com Piperazine-cyclopropyl scaffolds could be investigated for activity against novel bacterial or viral targets, such as enzymes involved in cell wall synthesis, DNA replication, or viral entry. wisdomlib.org
| Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Epigenetic Enzymes (e.g., G9a, LSD1) | Oncology, Neurology | Scaffold can be modified to mimic cofactors or substrates. |
| Protein-Protein Interactions (e.g., p53-MDM2) | Oncology | Rigid structure allows precise positioning of interaction motifs. |
| Novel Ion Channels (e.g., KCNQ channels) | Neurology, Cardiology | Piperazine's basicity and scaffold's shape can influence channel gating. |
| Bacterial Enzymes (e.g., DNA gyrase, Topoisomerase) | Infectious Diseases | Potential for novel mechanisms to overcome existing drug resistance. mdpi.com |
Development of Advanced Synthetic Methodologies for Enhanced Accessibility
The efficient and versatile synthesis of this compound and its derivatives is crucial for exploring its therapeutic potential. While traditional methods exist, modern synthetic chemistry offers powerful tools to improve accessibility, stereocontrol, and diversification. organic-chemistry.org
Future synthetic developments could focus on:
Asymmetric Synthesis: Developing robust catalytic asymmetric methods to access specific enantiomers of the this compound core is paramount, as stereochemistry is often critical for biological activity. This could involve chiral catalysts for the addition of a cyclopropyl nucleophile to a piperazine-containing aldehyde or vice versa.
Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. Techniques like C-H activation and photoredox catalysis could be employed to directly functionalize the carbon atoms of the piperazine ring or even the cyclopropyl group, rapidly generating diverse analogs from a common intermediate. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of key intermediates or the final compounds. This approach can enable rapid optimization of reaction conditions and facilitate the production of compound libraries. organic-chemistry.org
| Methodology | Key Advantage | Application to Target Scaffold |
|---|---|---|
| Catalytic Asymmetric Synthesis | Access to single enantiomers | Control of the stereocenter at the hydroxyl-bearing carbon. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Late-stage C-H functionalization of the piperazine ring. mdpi.com |
| Flow Chemistry | Scalability, safety, and rapid optimization | Efficient production of key intermediates and final compounds. |
| Palladium-Catalyzed Cross-Coupling | Versatile bond formation | Synthesis of N-arylpiperazine derivatives. mdpi.com |
Application in Multicomponent Reactions and Diversity-Oriented Synthesis
To fully explore the chemical space around the this compound scaffold, high-throughput synthetic strategies are essential. Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse molecules from simple starting materials, making it an ideal approach for generating novel compound libraries for biological screening. nih.govcam.ac.uk
The scaffold is well-suited for:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, combine three or more starting materials in a single step to create complex products. nih.gov The amine and alcohol functionalities of the scaffold could serve as reactive handles in known or novel MCRs, allowing for the rapid introduction of multiple points of diversity.
Branching Synthesis Pathways: A DOS strategy could begin with a key intermediate derived from this compound. This intermediate could then be subjected to a variety of reaction conditions to generate a range of distinct molecular skeletons, rather than just decorating a single core structure. nih.gov This approach maximizes skeletal diversity, increasing the chances of discovering compounds with novel biological activities. rsc.org
Design of Dual-Targeting or Polypharmacological Agents
Many complex diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, involve multiple biological pathways. jneonatalsurg.com Consequently, there is growing interest in designing single molecules that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is an excellent platform for developing such polypharmacological agents.
Design strategies could include:
Pharmacophore Hybridization: This involves combining the key structural features (pharmacophores) of two different drugs known to act on two different targets into a single molecule. For example, a fragment known to inhibit a kinase could be attached to one nitrogen of the piperazine, while another fragment targeting a G-protein coupled receptor (GPCR) is attached to the other.
Fragment-Based Linking: The cyclopropyl-ethanol portion could serve as a rigid linker to orient two different pharmacophoric fragments in a specific geometry to simultaneously bind to two distinct targets or two sites on the same target. Recent research has shown success in designing piperazine derivatives as dual agonists for nuclear receptors like FXR and PPARδ. nih.gov Similarly, piperazine-based compounds have been investigated as dual-acting inhibitors for Alzheimer's disease by targeting both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com
Integration with Advanced Drug Discovery Technologies (e.g., AI-driven Drug Design)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.commdpi.com These technologies can be applied to the this compound scaffold to accelerate the design-make-test-analyze cycle.
Key applications of AI include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of virtual derivatives of the scaffold. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for activity against a specific biological target. github.com These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived. emanresearch.org
Synthetic Route Prediction: AI tools can analyze the structure of a designed compound and propose the most efficient synthetic route for its creation, saving significant time and resources in the laboratory. peerj.com
| AI Application | Description | Potential Impact |
|---|---|---|
| QSAR/ADMET Prediction | Using machine learning to predict a compound's activity and drug-like properties from its structure. mdpi.com | Reduces failure rates by prioritizing compounds with favorable profiles for synthesis. |
| Generative Models | AI algorithms that create novel molecular structures optimized for a specific target. github.com | Accelerates lead discovery by proposing innovative and potent chemical matter. |
| Virtual Screening | Rapidly screening large virtual libraries of scaffold derivatives against a target's structure. mdpi.com | Identifies potential "hit" compounds more quickly and cost-effectively than physical screening. |
| Synthetic Route Planning | Predicting optimal chemical reactions and pathways to synthesize target molecules. | Streamlines the chemical synthesis process, reducing time and resource expenditure. |
Q & A
Basic: What are the optimal synthetic routes for 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via ketone reduction. For example, 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one (a precursor) undergoes reduction using NaBH₄ in THF at -70°C, followed by aqueous workup with ammonium chloride, yielding the alcohol in 63% as a pale-yellow oil . Key variables include:
- Temperature : Lower temperatures (-70°C) minimize side reactions.
- Solvent : THF enhances solubility of intermediates.
- Reducing agent : NaBH₄ is selective for ketones without affecting adjacent amines.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | NaBH₄, THF, -70°C | 63% | |
| Purification | Column chromatography | - |
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substituent arrangement. For example, in 2-(4-(5-bromo-2-nitrophenyl)piperazin-1-yl)ethan-1-ol , proton signals at δ 3.688 (t, -OCH₂-) and δ 7.70 (d, aromatic H) validate connectivity .
- HRMS : Determines molecular weight accuracy (e.g., deviation < 0.1 ppm) .
- IR : Identifies functional groups (e.g., OH stretch ~3326 cm⁻¹ in pyrazole analogs) .
Advanced: How do structural modifications (e.g., piperazine substituents) affect biological activity in SAR studies?
Methodological Answer:
- Methyl vs. Aromatic Substituents : Methyl groups (e.g., 4-methylpiperazine in ) enhance lipophilicity, potentially improving membrane permeability. Aromatic substituents (e.g., 4-phenylpiperazine in ) may increase receptor binding affinity but reduce solubility.
- Case Study : Bromo-nitro phenyl derivatives (e.g., 2b in ) show altered electronic profiles, influencing antiproliferative activity.
| Substituent | Biological Effect | Reference |
|---|---|---|
| 4-Methylpiperazine | Improved CNS penetration | |
| 4-Phenylpiperazine | Enhanced receptor binding | |
| Bromo-nitro phenyl | Antiproliferative activity |
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Solubility vs. Bioavailability : Hydrophilic groups (e.g., -OH in ) improve solubility but may hinder blood-brain barrier crossing. Use prodrug strategies (e.g., esterification) to balance properties.
- Metabolic Stability : Piperazine rings are prone to oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .
Basic: What purification strategies maximize yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 10:1 → 5:1) to separate polar impurities .
- Recrystallization : For crystalline intermediates (e.g., anthracene-derived analogs in ), use ethanol/water mixtures.
Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?
Methodological Answer:
- Rodent Models : Use Morris water maze for cognitive effects (relevant to piperazine’s dopamine modulation ).
- Dosage : Start with 10 mg/kg (based on in vitro IC₅₀) and adjust for bioavailability (e.g., 30% oral absorption in rats) .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- pH Stability : Test in buffers (pH 1–10) at 37°C. Piperazine derivatives are stable at pH 7.4 but degrade in acidic conditions .
- Thermal Analysis : DSC/TGA data (e.g., ΔvapH = 78.8 kJ/mol ) predict storage stability.
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H319 hazard ).
- Waste Disposal : Neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
